17-epi-Desogestrel
Description
Properties
Molecular Formula |
C₂₂H₃₀O |
|---|---|
Molecular Weight |
310.47 |
Synonyms |
(17β)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol; 17β-Desogestrel |
Origin of Product |
United States |
Stereochemical Characterization and Implications of the 17 Epi Configuration
Elucidation of the 17-epi Stereochemical Assignment
The precise three-dimensional structure of steroid isomers like 17-epi-Desogestrel is determined using advanced analytical techniques. The assignment of the "epi" configuration at the C-17 position signifies that it differs from the parent compound, Desogestrel (B1670305), in the spatial orientation of the substituent at this specific carbon atom.
Detailed structural elucidation primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR techniques are fundamental in assigning the structure of steroids. rsc.org By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), scientists can deduce the connectivity and relative orientation of atoms. rsc.orgsoton.ac.uk Techniques like Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful, as they can reveal the spatial proximity of atoms, which is crucial for confirming the stereochemistry at chiral centers like C-17. rsc.org For instance, the full 3D structure and conformation of complex steroids can be analyzed using 2D NMR and NOE spectroscopy. rsc.org
Mass Spectrometry (MS) : While standard MS provides molecular weight, advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) have proven effective in separating and characterizing steroid isomers. fit.eduresearchgate.net This method separates ions based on their size, shape, and charge. Subtle differences in the 3D structure between Desogestrel and its 17-epimer result in different collision cross-sections, allowing for their distinction. nih.gov Combining liquid chromatography with IM-MS (LC-IM-MS) further enhances the resolution and sensitivity for analyzing isomeric forms of steroids. nih.gov Chemical derivatization can also be used to "amplify" the subtle structural differences between isomers, improving their separation and identification via IM-MS. nih.gov
X-ray Crystallography : This technique provides definitive proof of stereochemistry by determining the precise arrangement of atoms in a crystalline solid. Analysis of the resulting crystal structure can confirm the absolute configuration of substituents at each chiral center, including the C-17 position, distinguishing the epi form from other isomers.
| Analytical Technique | Principle of Application for Stereoisomer Elucidation | Key Findings/Capabilities |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure, connectivity, and stereochemistry. NOE experiments show through-space proximity of atoms. rsc.org | Differentiates between epimers by detecting subtle changes in chemical shifts and coupling constants of atoms near the chiral center. rsc.org |
| Ion Mobility-MS (IM-MS) | Separates ions based on their shape and size (collision cross-section) in a gas-filled drift tube. fit.eduresearchgate.net | Can resolve steroid isomers that are difficult to separate by chromatography alone. nih.gov Derivatization can enhance separation. nih.gov |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays. | Provides unambiguous assignment of the absolute configuration at all stereocenters, including C-17. |
Principles of Chirality and Enantiomeric Purity in Steroid Research
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a left and a right hand. washington.edu Molecules possessing this property are called "chiral." The most common source of chirality in molecules like steroids is the presence of one or more stereocenters, which are typically carbon atoms bonded to four different groups. washington.edu Steroids have a complex tetracyclic structure with multiple chiral centers, leading to a large number of possible stereoisomers. washington.edu
Enantiomers and Diastereomers : Stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). This compound is a diastereomer of Desogestrel.
Biological Significance : The biological environment, composed of chiral molecules like proteins (receptors, enzymes) and nucleic acids, is inherently stereoselective. rsc.org Consequently, different stereoisomers of a drug can exhibit vastly different biological activities. One isomer might be a potent agonist, while another could be a weak agonist, an antagonist, or completely inactive. washington.eduontosight.ai This specificity is often compared to a key fitting into a lock, where only a key with the correct 3D shape can function. washington.edu
Enantiomeric Purity : In pharmaceutical development, ensuring the enantiomeric purity of a chiral drug is critical. symeres.comresearchgate.net The presence of an unwanted stereoisomer can lead to reduced efficacy or different, unintended biological effects. ontosight.ai Therefore, methods such as chiral chromatography and asymmetric synthesis are employed to produce a single, desired enantiomer. symeres.com The Food and Drug Administration (FDA) has established guidelines for the development of single-enantiomer drugs, recognizing the distinct pharmacological and toxicological profiles that different isomers can possess. rsc.org
Theoretical and Mechanistic Hypotheses on Stereoisomerism's Impact on Biological Interactions
The inversion of stereochemistry at the C-17 position, which distinguishes this compound from Desogestrel, is hypothesized to have a profound impact on its biological activity. This is primarily due to altered binding affinity for its target nuclear receptors.
Desogestrel itself is a prodrug, rapidly metabolized to its active form, Etonogestrel (3-keto-desogestrel). wikipedia.org The biological effects of Desogestrel are therefore mediated by Etonogestrel's interaction with various steroid receptors. wikipedia.orgbioscientifica.com The primary target for its progestogenic activity is the progesterone (B1679170) receptor (PR). wikipedia.org
Impact on Biological Activity : Since receptor binding is the first step in initiating a biological response, a lower binding affinity for the progesterone receptor would theoretically translate to reduced progestogenic activity for this compound compared to Etonogestrel. Etonogestrel is known for its very high affinity for the progesterone receptor. jogi.co.innih.gov The altered geometry of the 17-epi isomer likely prevents the key interactions (e.g., hydrogen bonding, hydrophobic interactions) necessary for potent receptor activation.
| Compound | Primary Target Receptor | Known Relative Binding Affinity (RBA) / Activity | Hypothesized Impact of 17-epi Configuration |
| Etonogestrel (Active metabolite of Desogestrel) | Progesterone Receptor (PR) | High affinity (approx. 300% of progesterone) and high progestational activity. wikipedia.org | The inverted stereochemistry at C-17 is expected to sterically hinder the molecule's fit into the PR binding pocket. |
| This compound | Progesterone Receptor (PR) | Not extensively reported, but hypothesized to be significantly lower than Etonogestrel. | Results in markedly reduced binding affinity and, consequently, lower progestogenic activity. vulcanchem.com |
| Etonogestrel | Androgen Receptor (AR) | Low affinity, leading to a high selectivity index and low androgenic effects. nih.gov | The structural change could potentially alter the binding affinity for the AR, changing the compound's selectivity profile. |
| This compound | Androgen Receptor (AR) | Not extensively reported, but the altered shape would likely lead to a different binding affinity compared to Etonogestrel. | May result in a different selectivity index and a different profile of androgenic or anti-androgenic effects. |
Synthetic Methodologies and Chemical Transformations of 17 Epi Desogestrel
Strategies for Stereoselective Synthesis
The construction of the 17-epi-Desogestrel scaffold with the desired (17α)-17-ethynyl-17-hydroxy configuration can be approached through total synthesis or semi-synthetic modifications of existing steroid precursors.
Total Synthesis Approaches to the 17-epi Scaffold
Total synthesis of the this compound scaffold offers the advantage of building the molecule from the ground up, allowing for precise control over the introduction of stereocenters. While a complete de novo synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of the closely related desogestrel (B1670305) provides a framework that can be adapted.
A notable approach for the construction of the desogestrel tetracyclic system involves a double Heck reaction, which has been successfully employed in the enantioselective total synthesis of desogestrel. This methodology allows for the efficient formation of the steroid core. The key challenge in adapting this for this compound would lie in the final steps of introducing the C17 functionalities with the opposite stereochemistry.
Another strategy involves the use of well-established steroid total synthesis routes, such as those developed for other gonane-series steroids. These routes typically involve the sequential construction of the A, B, C, and D rings, with the stereochemistry at various centers being controlled through the use of chiral catalysts, stereoselective reductions, and other asymmetric reactions. The crucial step for generating the 17-epi configuration would be the stereoselective introduction of the ethynyl (B1212043) group at C17.
Semi-synthetic Pathways from Steroid Precursors
Semi-synthetic approaches, starting from readily available steroid precursors, are generally more economically viable for the production of complex steroids like this compound. A common starting material for the synthesis of desogestrel and its analogues is 13-ethyl-gon-4-ene-3,17-dione or similar compounds derived from natural steroids.
One plausible semi-synthetic route to this compound involves the stereoselective ethynylation of a 17-keto precursor. Standard ethynylation of 17-ketosteroids often leads to the thermodynamically favored product, which may not be the desired 17-epi isomer. However, specific reaction conditions and reagents can be employed to influence the stereochemical outcome. For instance, the use of monolithium acetylide has been reported to favor the formation of 17α-ethynyl-17β-hydroxy steroids, which corresponds to the 17-epi configuration of desogestrel google.com.
An alternative semi-synthetic strategy is the inversion of the stereocenter at C17 of a pre-existing steroid with the "natural" configuration, such as desogestrel itself. The Mitsunobu reaction is a powerful tool for achieving such an inversion of secondary alcohols with high stereospecificity wikipedia.orgorganic-chemistry.orgnih.gov. This would theoretically involve the conversion of the 17β-hydroxy group of desogestrel to its 17α-epimer. However, the direct application of the Mitsunobu reaction with an acetylide as the nucleophile is not straightforward. A more likely sequence would involve the inversion of the hydroxyl group to an intermediate that can then be converted to the ethynyl group, or the inversion of a precursor alcohol before the introduction of the 11-methylene group.
Control of Regioselectivity and Stereoselectivity in Key Reaction Steps
The synthesis of this compound is critically dependent on the precise control of both regioselectivity and stereoselectivity in several key transformations.
The introduction of the 11-methylene group, a characteristic feature of desogestrel and its isomers, is typically achieved via a Wittig reaction on an 11-keto precursor. The regioselectivity of this reaction is generally high, as the C11 ketone is the only available carbonyl group for the ylide to attack after protection of other reactive sites.
The most significant stereochemical challenge lies in establishing the correct configuration at C17. As mentioned, direct ethynylation of the 17-ketone is a critical step where stereocontrol is paramount. The facial selectivity of the nucleophilic attack by the acetylide anion on the planar carbonyl group is influenced by steric hindrance from the steroid backbone, particularly the C18-methyl group (or in this case, the 13-ethyl group). To achieve the desired 17-epi configuration, reaction conditions must be carefully optimized to favor attack from the less hindered α-face.
Another approach to control the stereochemistry at C17 is through stereodivergent reduction strategies. For example, in the synthesis of aryl steroids, a stereocontrolled Raney-Ni reduction process has been used to produce both α- and β-configured D-ring steroids from a common intermediate nih.govgoogle.com. While not directly applied to ethynyl steroids, this principle highlights the potential of using specific catalysts and reaction conditions to direct the stereochemical outcome of reductions of C17 precursors.
Advanced Isolation and Purification Techniques for Stereoisomeric Purity
Given that the synthesis of this compound is likely to produce a mixture of stereoisomers, particularly the desired 17-epi isomer and the "natural" desogestrel isomer, robust purification techniques are essential to achieve high stereoisomeric purity.
Chromatographic methods are the cornerstone of separating such closely related stereoisomers. High-performance liquid chromatography (HPLC), particularly on a preparative scale, is a powerful tool for this purpose. The choice of the stationary phase (e.g., normal phase or reversed-phase) and the mobile phase composition are critical parameters that need to be optimized for effective separation. Chiral chromatography, employing a chiral stationary phase, can also be a highly effective method for resolving enantiomers and diastereomers.
Capillary gas chromatography (CGC) has also been shown to be an effective analytical technique for the separation and quantification of the by-products of 17-ketosteroid ethynylation, including the isomeric β-ethynyl derivative nih.gov. This suggests that gas chromatography could also be adapted for the analysis and potentially the preparative separation of this compound from its isomers.
In addition to chromatographic techniques, fractional crystallization can sometimes be employed to enrich or isolate a specific stereoisomer from a mixture, provided there are significant differences in the solubility and crystal packing of the isomers.
Challenges and Innovations in this compound Chemical Synthesis
The primary challenge in the chemical synthesis of this compound remains the efficient and highly stereoselective introduction of the 17α-ethynyl and 17β-hydroxy groups. Overcoming the inherent steric bias of the steroid nucleus that often favors the formation of the opposite epimer is a significant hurdle.
Innovations in this field are likely to come from the development of new catalysts and reagents that can provide greater control over the stereochemical outcome of key reactions. For instance, the design of chiral Lewis acids or transition metal catalysts for the ethynylation of 17-ketosteroids could lead to highly enantioselective and diastereoselective syntheses.
Furthermore, the application of flow chemistry techniques could offer advantages in terms of reaction control, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor could potentially improve the stereoselectivity of critical steps and facilitate a more efficient synthesis.
Another area of innovation lies in the development of enzymatic or chemo-enzymatic routes. Biocatalysis, using specifically engineered enzymes, could offer a highly selective and environmentally friendly alternative for key transformations, such as the stereoselective reduction of a 17-keto group or the resolution of a racemic mixture of stereoisomers.
Preclinical Pharmacological and Mechanistic Investigations in Vitro & Non Human Animal Models
Steroid Hormone Receptor Binding Affinities
The biological activity of a synthetic steroid is largely dictated by its affinity for one or more steroid receptors. These interactions determine the compound's primary hormonal effect as well as any potential cross-reactivity that can lead to other hormonal activities.
Progesterone (B1679170) Receptor (PR) Binding Studies
Desogestrel's primary active metabolite, Etonogestrel (3-keto-desogestrel), is known to bind with high affinity to the progesterone receptor (PR), which mediates its potent progestogenic effects. jogi.co.innih.govfda.gov The stereochemistry at the C17 position is critical for this interaction. While specific quantitative binding data for 17-epi-Desogestrel is scarce, it is hypothesized that the alteration in the spatial arrangement at C17 would modify its binding affinity for the progesterone receptor compared to Etonogestrel. vulcanchem.com However, without direct comparative studies, the precise affinity remains uncharacterized.
Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Interactions
Etonogestrel is recognized for having weak androgenic activity. wikipedia.orgwho.intdrugs.com This is a result of its ability to bind to the androgen receptor (AR).
Regarding the glucocorticoid receptor (GR), Desogestrel (B1670305) itself displays no affinity, but its active metabolite, Etonogestrel, shows a measurable interaction. wikipedia.org Studies have reported that Etonogestrel binds to the GR with approximately 14% of the affinity of dexamethasone. wikipedia.orgwikipedia.org This binding can lead to weak glucocorticoid activity. wikipedia.org For this compound, it is plausible that it also interacts with the AR and GR, but specific binding affinity data has not been documented in available research.
Relative Binding Affinity of Etonogestrel to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (%) for GR (Dexamethasone = 100%) |
|---|---|
| Dexamethasone | 100 |
| Etonogestrel | ~14 |
This table presents data for Etonogestrel to provide context due to the absence of specific data for this compound.
Estrogen Receptor (ER) Cross-Reactivity Profiles
The potential for a progestin to interact with estrogen receptors (ERα and ERβ) is a key aspect of its pharmacological profile. Some reports indicate that Etonogestrel has no significant affinity for the estrogen receptor. drugbank.com Conversely, other databases suggest it may bind to the ER. nih.govhmdb.ca This discrepancy highlights the complexity of receptor interaction studies. For this compound, there is no specific data available concerning its cross-reactivity with either ERα or ERβ.
Cellular Signaling Pathway Modulation (In Vitro Models)
Beyond receptor binding, the functional consequence of this interaction is the modulation of intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Gene Expression Regulation in Target Cell Lines
The binding of a steroid to its receptor initiates a cascade of events, often culminating in the receptor-steroid complex acting as a transcription factor to regulate the expression of target genes. kup.atdrugbank.com Progestins are known to modulate the expression of genes involved in cell proliferation and differentiation in target tissues like the endometrium and breast. ki.seiarc.fr There are no specific studies detailing the genes regulated by this compound in any target cell lines.
Downstream Molecular Cascades and Enzyme Activities
Research has shown that certain progestins can influence vascular cell function through their interaction with the glucocorticoid receptor. wikipedia.orgahajournals.org For instance, in vitro studies on vascular smooth muscle cells demonstrated that 3-keto-desogestrel (Etonogestrel), along with other progestins exhibiting glucocorticoid-like effects, can upregulate the expression of the thrombin receptor, also known as Protease-Activated Receptor-1 (PAR-1). ahajournals.org This upregulation potentiates the procoagulant effects of thrombin. ahajournals.org This effect was inhibited by a GR antagonist, suggesting the pathway is mediated through the glucocorticoid receptor. ahajournals.org Whether this compound elicits similar effects on downstream molecular cascades has not been investigated.
Comparative Pharmacodynamics with Desogestrel and Other Progestins (In Vitro/Animal Models)
The pharmacological activity of a synthetic steroid is fundamentally linked to its three-dimensional structure, which dictates its interaction with hormonal receptors. An epimer, such as this compound, differs from its parent compound, Desogestrel, in the spatial arrangement of a substituent at a single chiral center. In this case, the difference is at the C17 position, which is critical for receptor binding and subsequent biological activity. While specific research on this compound is not extensively available in published literature, a comparative analysis can be framed by examining the well-documented pharmacodynamics of Desogestrel and its active metabolite, Etonogestrel.
The progestational effects of Desogestrel are mediated exclusively through its primary active metabolite, Etonogestrel (also known as 3-keto-desogestrel), as Desogestrel itself has a very low affinity for the progesterone receptor (PR). wikipedia.org Etonogestrel, however, is a very potent and selective progestogen. hres.ca In vitro receptor-binding studies have quantified its affinity for various steroid receptors, providing a benchmark for its activity profile.
Etonogestrel exhibits a high binding affinity for the progesterone receptor, which is significantly greater than that of the endogenous hormone Progesterone. wikipedia.orghres.ca In comparative studies using human myometrium tissue, the relative binding affinity of Etonogestrel for the PR was found to be substantially higher than that of Progesterone. hres.ca In contrast, Desogestrel itself shows minimal affinity. hres.ca
The androgenic activity of a progestin is determined by its affinity for the androgen receptor (AR). Etonogestrel is characterized by its minimal intrinsic androgenicity. hres.cafda.gov Its binding affinity for the androgen receptor is low. nih.gov This high selectivity for the PR over the AR is a key feature of third-generation progestins like Desogestrel. nih.gov
Furthermore, Desogestrel and Etonogestrel show no significant affinity for the estrogen or mineralocorticoid receptors. wikipedia.orgfda.gov While Etonogestrel has a weak affinity for the glucocorticoid receptor (about 14% of dexamethasone), this is not considered clinically relevant at typical dosages. wikipedia.org
For this compound, the altered stereochemistry at the C17 position would be expected to significantly change the binding pocket interactions with the progesterone receptor and other steroid receptors. This would likely result in a different profile of receptor activation and inhibition compared to Etonogestrel. However, specific binding affinity data for this compound are not available in the peer-reviewed scientific literature.
Table 1: Comparative Relative Binding Affinity for the Progesterone Receptor (PR) in Human Myometrium Cytosol
Binding affinities were determined using a reference standard. hres.ca
| Compound | Relative Binding Affinity (%) |
| Desogestrel | 2 |
| Etonogestrel (3-keto-desogestrel) | 113 |
| Progesterone | 18 |
Note: Data specific to this compound is not available in the cited sources.
The high affinity and activation of the progesterone receptor by Etonogestrel translate into potent downstream molecular and cellular effects. The primary mechanism of action is the suppression of gonadotropins, particularly the luteinizing hormone (LH) surge, which in turn inhibits ovulation. drugbank.compatsnap.com This is one of the most important measurable effects of progestogens; Desogestrel is among the most potent in this regard, with an effective dose for ovulation inhibition being 60 μ g/day in animal models and human studies. wikipedia.orgglowm.com
Other cellular responses include:
Endometrial Changes: Progestins induce changes in the endometrium, making it less receptive to implantation. patsnap.com
Cervical Mucus Alterations: Etonogestrel increases the viscosity of cervical mucus, creating a barrier that hinders sperm penetration. drugbank.compatsnap.com
Cell Proliferation: In an in-vitro study on hydatidiform mole trophoblast cells, Desogestrel was shown to significantly inhibit cell proliferation and division. bioscmed.com
Given that these cellular responses are contingent on the initial steroid-receptor interaction, the distinct stereochemistry of this compound would likely lead to a different magnitude of these effects. A lower or altered binding affinity to the PR would be expected to result in reduced potency for ovulation inhibition and other progestational cellular responses compared to Desogestrel/Etonogestrel.
Interactions with Steroidogenic and Xenobiotic-Metabolizing Enzymes (In Vitro)
The biotransformation of Desogestrel is a critical step, as it is a prodrug that requires metabolic activation. wikipedia.org This activation and subsequent metabolism are mediated by xenobiotic-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. nih.govrxlist.com
In vitro studies using human liver microsomes have elucidated the specific enzymes involved in Desogestrel's metabolic pathway. The bioactivation of Desogestrel to its active metabolite, Etonogestrel, proceeds via hydroxylation at the C3 position to form 3α-hydroxydesogestrel and 3β-hydroxydesogestrel, which are then converted to Etonogestrel. nih.gov
Research has identified that this initial, rate-limiting hydroxylation is catalyzed predominantly by CYP2C9 and possibly CYP2C19. nih.gov The further metabolism of the active Etonogestrel is then carried out by CYP3A4. rxlist.com
In vitro experiments using cDNA-expressed human CYP enzymes have provided kinetic data for these interactions. The potent and selective inhibition of Desogestrel's metabolism by Sulfaphenazole, a known CYP2C9 inhibitor, confirms the significant role of this enzyme. nih.gov
Table 2: In Vitro Interaction of Desogestrel with Cytochrome P450 (CYP) Enzymes
Data from in vitro studies with human liver microsomes and cDNA-expressed enzymes. nih.gov
| Enzyme | Role in Desogestrel Metabolism | Kinetic / Inhibition Data |
| CYP2C9 | Catalyzes the primary bioactivation step (3α-hydroxylation) of Desogestrel. | K_m = 6.5 µM V_max_ = 1269 pmole/mg/min K_i_ with Sulfaphenazole = 0.91 µM |
| CYP2C19 | Contributes to the 3α-hydroxylation of Desogestrel. | Activity inhibited by S-mephenytoin and anti-CYP2C9/2C19 antibody. |
| CYP3A4 | Mediates the further metabolism of the active metabolite, Etonogestrel. | A negative correlation was observed between 3-ketodesogestrel levels and CYP3A4 activity. |
The metabolic pathway for this compound has not been described. The stereochemical configuration at C17 could potentially influence its interaction with metabolizing enzymes, possibly altering the rate of metabolism and the profile of metabolites formed compared to Desogestrel.
Metabolic Fate and Biotransformation Studies Excluding Human Clinical Data
Identification of In Vitro Metabolites (e.g., using Liver Microsomes, Hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are standard tools for identifying potential metabolites of new chemical entities. dls.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for studying Phase I and Phase II metabolism. dls.com Primary hepatocytes, while more complex to use, offer a more complete metabolic picture as they contain the full range of enzymes and cofactors present in the liver. dls.com
While direct studies on 17-epi-Desogestrel are not extensively documented, research on its parent compound, Desogestrel (B1670305), using human liver microsomes provides a strong predictive framework. In these in vitro systems, Desogestrel is rapidly converted to its biologically active metabolite, Etonogestrel (also known as 3-keto-desogestrel). researchgate.netnih.govnih.gov This conversion is a critical activation step. drugbank.com Further metabolism yields hydroxylated derivatives. The primary metabolites identified in human liver microsome studies are Etonogestrel and the presumed intermediates, 3α-hydroxydesogestrel and 3β-hydroxydesogestrel. researchgate.netnih.gov
Given the structural similarity, it is hypothesized that this compound would undergo analogous transformations, leading to the formation of 17-epi-Etonogestrel and its subsequent hydroxylated metabolites. The stereochemistry at the C17 position may influence the rate and relative proportions of these metabolites.
Table 1: Predicted In Vitro Metabolites of this compound Based on Desogestrel Data
| Precursor Compound | Predicted Metabolite | Metabolic Reaction | System |
|---|---|---|---|
| This compound | 17-epi-Etonogestrel (3-keto-17-epi-desogestrel) | Oxidation | Liver Microsomes/Hepatocytes |
| This compound | 3α-hydroxy-17-epi-desogestrel | Hydroxylation/Reduction | Liver Microsomes/Hepatocytes |
| This compound | 3β-hydroxy-17-epi-desogestrel | Hydroxylation/Reduction | Liver Microsomes/Hepatocytes |
Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 Isoforms, Reductases)
The metabolism of steroid hormones and their synthetic analogues is orchestrated by several superfamilies of enzymes, primarily Cytochrome P450 monooxygenases and reductases.
Cytochrome P450 (CYP) Isoforms: The CYP enzyme superfamily is central to the Phase I metabolism of most drugs, including steroids, primarily through oxidation and hydroxylation reactions. drugbank.com For many progestins, hydroxylation is a key metabolic step. nih.gov In the case of the related progestin gestodene, metabolism is significantly catalyzed by the CYP3A4 isozyme. nih.gov Similarly, the metabolism of Desogestrel is known to be affected by inducers and inhibitors of CYP3A4, pointing to its importance. wikipedia.orgfda.gov Therefore, it is highly probable that CYP3A4 is the principal enzyme responsible for the hydroxylation of this compound. Other CYP isoforms, such as CYP2C9, may play a minor role. fda.gov
Reductases: Reductases, particularly the aldo-keto reductase (AKR) superfamily, are crucial for steroid metabolism. oup.comnih.gov These NAD(P)(H)-dependent enzymes catalyze the conversion of ketosteroids to their hydroxysteroid forms. oup.comoup.com Specifically, enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 3β-hydroxysteroid dehydrogenase (3β-HSDH) are responsible for the interconversion of 3-keto and 3-hydroxy steroids. Studies with Desogestrel have shown that the activity of 3α-HSDH is significantly higher than that of 3β-HSDH in liver preparations. nih.gov Additionally, 5α- and 5β-reductases are involved in the reduction of the Δ4-double bond in the A-ring of the steroid nucleus, a common step in progestin metabolism. wikipedia.orgwikipedia.org These reductase pathways are almost certainly involved in the biotransformation of this compound.
Table 2: Key Enzymatic Pathways in Steroid Metabolism Applicable to this compound
| Enzyme Family | Specific Enzyme (Example) | Role in Metabolism | Predicted Substrate |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Hydroxylation (Phase I) | This compound, 17-epi-Etonogestrel |
| Aldo-Keto Reductases | 3α-HSDH, 3β-HSDH | Reduction of keto groups (Phase I) | 17-epi-Etonogestrel |
| 5α/5β-Reductases | SRD5A1, SRD5A2 | Reduction of A-ring double bond (Phase I) | 17-epi-Etonogestrel |
Theoretical Metabolic Pathways and Predictive Computational Models
In the absence of direct experimental data, theoretical and computational models serve as powerful tools to predict metabolic fate. researchgate.net These in silico methods can predict sites of metabolism (SoMs), potential metabolite structures, and interactions with metabolizing enzymes. nih.govacs.org
Ligand-Based Approaches: These methods use the structure of the compound to predict metabolism. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on databases of known drug metabolism to identify metabolically labile sites on a new molecule like this compound. nih.govuib.no
Structure-Based Approaches: With the availability of crystal structures for major CYP enzymes, protein-ligand docking can simulate the binding of this compound within the enzyme's active site. acs.org These simulations can reveal the proximity of specific atoms to the catalytic center, suggesting likely SoMs.
Quantum and Molecular Mechanics (QM/MM): These advanced methods can model the electronic and physical dynamics of the metabolic reaction itself. mdpi.com They can be used to calculate the energy barriers for different potential reactions (e.g., hydroxylation at various positions), thereby predicting the most favorable metabolic pathways.
For this compound, these models could be employed to predict its affinity for CYP3A4, identify the most likely atoms to undergo hydroxylation, and map out a probable metabolic pathway, guiding future experimental studies.
Table 3: Computational Approaches for Predicting Metabolism
| Modeling Technique | Application | Predicted Outcome for this compound |
|---|---|---|
| Protein-Ligand Docking | Simulates binding to enzyme active site | Binding pose and affinity for CYP3A4; proximity of atoms to the catalytic heme group. |
| QSAR / Machine Learning | Identifies metabolically labile sites based on structural features | Prediction of primary Sites of Metabolism (SoMs). |
| Molecular Dynamics (MD) | Simulates the motion of the ligand within the enzyme | Assesses the stability of the binding pose and accessibility of sites to catalysis. |
| Quantum Mechanics (QM) | Calculates reaction energy barriers | Determines the most energetically favorable metabolic reactions and products. |
Comparative Metabolic Profiles with Desogestrel in Preclinical Systems
Direct comparative metabolic studies between this compound and Desogestrel in preclinical animal models have not been widely published. However, the extensive research on Desogestrel's metabolism in rats and dogs provides a basis for a theoretical comparison. researchgate.netnih.gov
In preclinical species, Desogestrel is extensively metabolized, with major routes including modifications at the C3, C5, C6, and C13-ethyl positions. researchgate.netnih.gov Significant species differences are observed. For instance:
In rats , metabolism at the C3-, C5-, C11-, and C15-positions is prominent, with 3α-hydroxy, 4,5α-dihydro derivatives being the major metabolites. researchgate.net
In dogs , while C3-position metabolism is also key, the resulting metabolites are mainly 3β-hydroxy, 4,5α-dihydro derivatives. researchgate.net
The primary structural difference in this compound is the stereochemistry of the ethynyl (B1212043) and hydroxyl groups at C17. This alteration could have several metabolic consequences:
Modified Regioselectivity: The orientation of the C17 substituents could sterically hinder or favor metabolism at nearby sites, potentially changing the ratio of metabolites compared to Desogestrel. For example, hydroxylation at the C15 or C16 positions might be affected.
Without direct experimental evidence, these potential differences remain speculative. However, it is certain that while the general metabolic pathways would likely be similar to those of Desogestrel, the quantitative profile of metabolites could differ.
Table 4: Theoretical Comparative Metabolic Profile in Preclinical Systems
| Feature | Desogestrel (Known Profile) | This compound (Predicted Profile) |
|---|---|---|
| Primary Activation | Conversion to Etonogestrel (3-keto-desogestrel). researchgate.netnih.gov | Predicted conversion to 17-epi-Etonogestrel. |
| Major Metabolic Routes | Hydroxylation (C3, C6, C15), reduction (A-ring). researchgate.netnih.gov | Similar routes expected; potential quantitative differences. |
| Key Metabolites (Rats) | 3α-hydroxy, 4,5α-dihydro derivatives. researchgate.net | Likely similar, but ratios of 3α vs. 3β forms could be altered. |
| Key Metabolites (Dogs) | 3β-hydroxy, 4,5α-dihydro derivatives. researchgate.net | Likely similar, but ratios could differ from Desogestrel. |
| Influence of C17 | Standard configuration. | Epi-configuration may alter binding affinity and regioselectivity of enzymes. |
Analytical and Characterization Methodologies in Research Settings
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in unequivocally determining the molecular structure of organic compounds like 17-epi-Desogestrel. nd.edu These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry. meilerlab.org
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C22H30O, which is identical to that of Desogestrel (B1670305). walshmedicalmedia.com While standard electron ionization mass spectra of epimers are often nearly identical, tandem mass spectrometry (MS/MS) can sometimes reveal minor differences in fragmentation patterns. However, MS is most powerful when coupled with a separation technique like gas or liquid chromatography (GC-MS or LC-MS). clariant.comresearchgate.net This hyphenated approach allows for the physical separation of the isomers before they enter the mass spectrometer, enabling individual analysis and confirmation. clariant.com Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used for the analysis of steroids at trace levels. researchgate.net
Chromatographic Methods for Purity Assessment and Stereoisomeric Separation (e.g., HPLC, GC)
Chromatography is the cornerstone for assessing the purity of a compound and for separating it from closely related substances, including stereoisomers. 182.160.97
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of synthetic steroids like Desogestrel and its isomers. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach for purity assessment. walshmedicalmedia.com The separation is typically achieved on columns such as C18 or Phenyl, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. walshmedicalmedia.comresearchgate.netinnovareacademics.in
The primary challenge lies in the separation of epimers. While a standard RP-HPLC method might separate Desogestrel from various process impurities, resolving it from this compound may require significant method optimization or specialized columns. innovareacademics.in Achieving separation often involves adjusting the mobile phase composition, flow rate, and column temperature. walshmedicalmedia.com For challenging stereoisomeric separations, chiral chromatography, which utilizes a chiral stationary phase (CSP), may be necessary to achieve baseline resolution between the epimers.
Table 1: Examples of HPLC Methods for Desogestrel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | RP-HPLC | RP-HPLC | HPLC-MS |
| Column | Zorbax SB C-18 (4.6 x 250mm, 5µm) researchgate.netinnovareacademics.in | Zorbax SB Phenyl C18 (4.6x150 mm) walshmedicalmedia.com | Zorbax SB-Phenyl researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water researchgate.netinnovareacademics.in | KH2PO4 Buffer (0.02M): Acetonitrile (50:50) walshmedicalmedia.com | Aqueous Methanol researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netinnovareacademics.in | 2.0 mL/min walshmedicalmedia.com | Not Specified |
| Detection | UV at 225 nm researchgate.netinnovareacademics.in | UV at 210 nm walshmedicalmedia.com | Mass Spectrometry (APCI) researchgate.net |
| Retention Time | > 3 minutes (for Desogestrel) innovareacademics.in | 13.9 min (for Desogestrel) walshmedicalmedia.com | Not Specified |
Gas Chromatography (GC) can also be used for the analysis of steroids. acs.org However, due to the low volatility of compounds like this compound, derivatization is often required to convert the hydroxyl group into a more volatile silyl (B83357) ether, for example. GC offers high resolution and can be effective for separating isomers, especially when using long capillary columns with specialized stationary phases. researchgate.net Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. clariant.com
Quantitative Analysis in Preclinical Research Matrices and Formulations
Quantitative analysis is essential to determine the concentration of this compound in various samples, such as preclinical research matrices (e.g., plasma) or pharmaceutical formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of steroids in complex biological matrices like plasma. innovareacademics.in This technique offers exceptional sensitivity and selectivity. The method typically involves an initial sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from matrix components and minimize interference. innovareacademics.innih.gov An isotopically labeled internal standard (e.g., etonogestrel-d6) is often used to ensure high accuracy and precision by correcting for variations in extraction recovery and matrix effects. innovareacademics.in The on-column limit of quantification for Desogestrel has been reported in the picogram range, demonstrating the high sensitivity of LC-MS methods. researchgate.net
For the analysis of higher concentration samples, such as pharmaceutical formulations, HPLC with UV detection is often sufficient. researchgate.net The method must be capable of separating the active ingredient from any impurities or degradation products to ensure accurate quantification. innovareacademics.in
Table 2: Quantitative Analysis Methods for Desogestrel/Etonogestrel
| Analyte | Matrix/Sample | Extraction Method | Analytical Technique | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Etonogestrel | Human Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 50 pg/mL | innovareacademics.in |
| Etonogestrel | Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 20 pg/mL | nih.gov |
| Desogestrel | River Water | Not specified | HPLC-MS (APCI) | 960 pg (on-column) | researchgate.net |
| Desogestrel | Dissolution Media | Direct Injection | HPLC-UV | 75 ng/mL | researchgate.net |
Method Validation for Research Applications (e.g., Sensitivity, Selectivity, Reproducibility)
For any analytical method to be considered reliable for research applications, it must undergo thorough validation in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netbepls.com
Key validation parameters include:
Selectivity/Specificity: This is arguably the most critical parameter for this compound. The method must demonstrate its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as its epimer (Desogestrel), synthetic precursors, and degradation products. innovareacademics.in
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net
Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by linear regression, and a correlation coefficient (r²) value close to 1.0 is desired. walshmedicalmedia.com
Accuracy: Accuracy is determined by comparing the measured concentration to a known true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. walshmedicalmedia.com
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is usually expressed as the relative standard deviation (%RSD). walshmedicalmedia.cominnovareacademics.in A %RSD of less than 2% is often required. walshmedicalmedia.com
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. innovareacademics.in
Table 3: Summary of Method Validation Parameters from Literature for Desogestrel
| Parameter | Acceptance Criteria | Reported Value | Reference |
|---|---|---|---|
| Linearity (Range) | Correlation coefficient (r) > 0.99 | r = 1.0 | walshmedicalmedia.com |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% | 98.0% to 102.0% | walshmedicalmedia.com |
| Precision (% RSD) | Typically < 2% | System Precision: 0.36% Method Precision: 0.4% | innovareacademics.in | | Resolution | > 2 between adjacent peaks | > 3 (between Desogestrel and impurities) | innovareacademics.in |
Structure Activity Relationship Sar and Computational Modeling Studies
Molecular Modeling and Docking Simulations with Steroid Receptors and Enzymes
Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as 17-epi-Desogestrel, binds to the active site of a target protein, typically a receptor or an enzyme. uchicago.edu These methods provide insights into the binding affinity and orientation of the ligand within the protein's binding pocket.
Desogestrel (B1670305) itself is a prodrug that is rapidly metabolized into its biologically active form, Etonogestrel (also known as 3-keto-desogestrel). drugbank.comwikipedia.orgncats.io Etonogestrel is the compound that exerts the progestogenic effects by binding to the progesterone (B1679170) receptor (PR). drugbank.comnih.govdrugbank.com It binds with high affinity to progesterone receptors located in target organs such as the female reproductive tract, mammary glands, hypothalamus, and pituitary. drugbank.com This binding affinity is a key determinant of its potent progestogenic activity. nih.govjogi.co.in In fact, Etonogestrel has a binding affinity for the progesterone receptor that is approximately 300% that of progesterone itself. wikipedia.org
The primary difference between Etonogestrel and its 17-epi isomer lies in the spatial orientation of the hydroxyl (-OH) and ethinyl (-C≡CH) groups at the C17 position. In Etonogestrel (the active metabolite of Desogestrel), the ethinyl group is in the alpha (α) position and the hydroxyl group is in the beta (β) position. In this compound, this configuration is reversed. This stereochemical change at a critical position can significantly alter how the molecule fits into the ligand-binding domain of steroid receptors.
Docking simulations would model the insertion of this compound into the binding pocket of the progesterone receptor. The binding of a ligand to the PR induces a specific conformational change in the receptor, which is essential for its biological function. uchicago.edukup.at The precise fit and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the steroid and the amino acid residues of the receptor pocket determine the stability of the complex and the resulting biological response. It is plausible that the altered stereochemistry of the 17-hydroxyl group in this compound could lead to a different binding orientation or reduced affinity for the progesterone receptor compared to Etonogestrel.
Furthermore, synthetic progestins can exhibit cross-reactivity with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). kup.atresearchgate.net Etonogestrel, for instance, has very weak androgenic activity and binds to the glucocorticoid receptor with about 14% of the affinity of dexamethasone. wikipedia.org Docking studies are instrumental in predicting these off-target interactions. The altered shape of this compound due to the C17 epimerization could modify its selectivity profile, potentially changing its cross-reactivity with other steroid receptors. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Derivations for Theoretical Activity
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at finding a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that characterize properties of a molecule like its size, shape, and electronic properties—to predict the activity of new or untested compounds.
For a class of compounds like synthetic progestins, a QSAR model could be developed to predict their binding affinity to the progesterone receptor. The model would be built using a training set of progestins with known binding affinities. The structural features of these molecules would be quantified using various descriptors.
Key molecular descriptors relevant to the activity of steroids like this compound would include:
Steric descriptors: These describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket. The difference in the C17 configuration between Etonogestrel and this compound would be captured by these descriptors.
Electronic descriptors: These relate to the distribution of electrons in the molecule, influencing interactions like hydrogen bonding. The polarity around the C17-hydroxyl group is a key electronic feature.
Hydrophobic descriptors: These quantify the water-repelling nature of parts of the molecule, which is important for interactions within the largely hydrophobic ligand-binding pocket of steroid receptors.
Once a statistically valid QSAR model is established, the molecular descriptors for this compound could be calculated and fed into the model to predict its theoretical binding affinity for the progesterone receptor. This predicted activity could then be compared to the known high affinity of Etonogestrel. The deviation in the predicted activity would provide a quantitative estimate of the impact of the C17 epimerization. Such models help in understanding which structural features are most important for activity and in prioritizing the synthesis of new, potentially more potent or selective compounds.
Conformational Analysis and Steric Effects on Biological Interactions
Conformational analysis examines the different three-dimensional shapes a molecule can adopt by rotation around its single bonds. The specific conformation of a steroid is crucial for its ability to bind effectively to a receptor. The binding of a progestogen to its receptor protein induces a specific conformational change that is dependent on the chemical structure of the steroid. kup.at
The key structural difference in this compound compared to the parent compound is the stereochemistry at the C17 position. This position is substituted with both a hydroxyl group and an ethinyl group.
In Desogestrel (and its active metabolite Etonogestrel ), the configuration is 17α-ethinyl-17β-ol. This means the bulky ethinyl group points "down" (alpha face) and the hydroxyl group points "up" (beta face) relative to the steroid plane.
In This compound , the configuration is reversed to 17β-ethinyl-17α-ol. The ethinyl group now points "up" and the hydroxyl group points "down".
This inversion at C17 has significant steric implications. The ligand-binding pocket of the progesterone receptor is a highly defined space. The precise orientation of substituents on the steroid core is critical for optimal fitting and establishing key interactions with the amino acid residues lining the pocket.
The steric hindrance caused by the repositioned 17β-ethinyl group in the epi-form could prevent the molecule from achieving the ideal orientation for high-affinity binding. It might clash with certain residues in the binding pocket that would normally accommodate the smaller hydroxyl group of the native ligand. Conversely, the 17α-hydroxyl group may not be positioned correctly to form a critical hydrogen bond that helps to anchor Etonogestrel within the active site. These steric effects can lead to a lower binding affinity and, consequently, reduced biological potency compared to Etonogestrel.
Design Principles for Novel Steroid Derivatives Based on the this compound Scaffold
While this compound itself is an impurity, its core steroidal structure, shared with Desogestrel, serves as a valuable scaffold for designing new steroid derivatives. The principles derived from studying compounds like Desogestrel and its isomers can guide the development of novel molecules with desired therapeutic profiles.
The Desogestrel scaffold is part of the gonane (B1236691) family of steroids, which has been a fruitful starting point for potent progestins. drugbank.com Studies on Desogestrel and other progestins have revealed several key design principles:
High Progestational Activity: The combination of the 11-methylene group and the 17α-ethinyl group in the Desogestrel structure is known to confer high progestational activity. drugbank.comnih.gov
Receptor Selectivity: A major goal in designing new progestins is to maximize affinity for the progesterone receptor while minimizing binding to other steroid receptors like the androgen receptor, to avoid unwanted side effects. nih.gov The selectivity index, which is the ratio of progesterone receptor affinity to androgen receptor affinity, is a key metric. Etonogestrel (the active form of Desogestrel) has a high selectivity index. nih.gov
Modulating Off-Target Effects: By making specific chemical modifications to the steroid scaffold, it is possible to fine-tune the binding to various receptors. For example, minor chemical changes can significantly alter the binding profile and potential side effects. mdpi.com
Using the this compound scaffold as a starting point, medicinal chemists could explore several strategies:
Exploring the C17 Pocket: The altered stereochemistry at C17 provides a different presentation of functional groups to the receptor. While the 17β-ethinyl configuration may be detrimental to PR binding, it could potentially be favorable for binding to another receptor or a different subtype of the PR. This could be a starting point for developing highly selective ligands for other targets.
Bioisosteric Replacement: The ethinyl or hydroxyl groups at C17 could be replaced with other chemical groups of a similar size and electronic nature (bioisosteres) to probe the steric and electronic requirements of the binding pocket more thoroughly. This could lead to the discovery of novel substituents that enhance affinity or selectivity.
Scaffold Modification: Further modifications could be made to other parts of the steroid nucleus, such as the A, B, or C rings, while retaining the 17-epi configuration. This could compensate for any negative interactions caused by the C17 stereochemistry or introduce new favorable interactions, ultimately leading to compounds with unique activity profiles.
By combining the knowledge of the existing SAR of progestins with the unique structural features of the this compound scaffold, computational modeling can be used to design and screen virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis and biological testing.
Future Research Directions and Unexplored Avenues for 17 Epi Desogestrel
Advancements in Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in steroid synthesis, as even minor changes in the spatial arrangement of atoms can lead to dramatic differences in biological activity. The synthesis of 17-epi-Desogestrel, with its specific configuration at the C17 position, presents a unique challenge and an opportunity for methodological innovation.
Future research in this area will likely focus on the development of highly efficient and stereoselective synthetic routes. This includes the exploration of novel catalytic systems, such as those employing transition metals or enzymes, to favor the formation of the 17-epi isomer. Biocatalysis, in particular, offers a promising strategy due to the high stereoselectivity of enzymes. mdpi.com The use of microorganisms or purified ketoreductases could provide a direct and environmentally friendly route to key chiral intermediates necessary for the synthesis of this compound and related compounds. mdpi.com
Furthermore, advancements in asymmetric synthesis, such as the use of chiral auxiliaries or organocatalysis, could provide more elegant and atom-economical pathways. acs.orgresearchgate.net The development of methods like twofold Heck reactions, which have been successfully applied to the synthesis of desogestrel (B1670305), could be adapted to produce its 17-epimer with high diastereoselectivity. researchgate.net A deeper understanding of reaction mechanisms through computational modeling will be crucial in designing these new synthetic strategies. rsc.org
Key Areas for Synthetic Advancement:
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, directed evolution of ketoreductases, whole-cell biotransformations. mdpi.com |
| Asymmetric Catalysis | High enantiomeric and diastereomeric purity, catalytic efficiency. | Development of novel chiral ligands, organocatalytic approaches, transition-metal catalysis. acs.org |
| Tandem Reactions | Increased efficiency, reduced number of synthetic steps. | Exploration of cascade reactions like sequential Heck reactions. researchgate.net |
| Computational Chemistry | Prediction of reaction outcomes, mechanistic insights. | DFT calculations, molecular dynamics simulations of transition states. rsc.org |
Elucidation of Novel Molecular Targets Beyond Classical Steroid Receptors
The biological effects of steroids are traditionally attributed to their interaction with nuclear hormone receptors, such as the progesterone (B1679170) receptor (PR). researchgate.net While desogestrel and its active metabolite, etonogestrel, are known to bind to the PR, the specific interactions of this compound with this and other receptors remain less characterized. hmdb.cadrugbank.comoup.com
A critical area of future research is to comprehensively profile the binding affinity of this compound across a panel of steroid receptors, including androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. researchgate.netoup.com This will help to determine its selectivity and potential for off-target effects.
More intriguingly, there is growing evidence that steroids can exert biological effects through non-classical pathways, independent of nuclear receptor activation. mdpi.com These can involve membrane-bound receptors, ion channels, or other signaling proteins. Future investigations should explore whether this compound can modulate such non-genomic pathways. Techniques like affinity chromatography coupled with mass spectrometry could be employed to identify novel binding partners and molecular targets within the cell. The discovery of unique targets for this compound could open up entirely new therapeutic possibilities.
Development of Advanced Preclinical Models for Mechanistic Insights
To fully understand the biological implications of this compound's unique stereochemistry, sophisticated preclinical models are required. Traditional 2D cell culture systems often fail to recapitulate the complexity of native tissues.
The use of three-dimensional (3D) organoid cultures derived from relevant tissues, such as the endometrium or breast, would provide a more physiologically relevant context to study the compound's effects on cell proliferation, differentiation, and gene expression. embopress.org Furthermore, the development of xenograft models using human breast epithelial cells could offer valuable insights into the hormone responsiveness and potential long-term effects of progestins. embopress.org
Animal models, particularly those genetically engineered to express specific human receptors or to model particular diseases, will also be invaluable. For instance, studying the effects of this compound in models of endometriosis or hormone-dependent cancers could reveal its therapeutic potential in these conditions. nih.gov These advanced models will be crucial for dissecting the specific molecular mechanisms that differentiate the action of this compound from its parent compound.
Theoretical Applications in Medicinal Chemistry and Rational Drug Design
The principles of rational drug design, which leverage knowledge of a biological target's structure to create optimized ligands, are highly applicable to the study of this compound. slideshare.net Computational modeling and simulation techniques can provide profound insights into how the 17-epi configuration influences its interaction with target proteins.
Molecular docking studies can predict the binding pose and affinity of this compound within the ligand-binding pocket of various steroid receptors. slideshare.net Comparing these in silico results with those for desogestrel and other progestins can help to explain observed differences in biological activity. Furthermore, molecular dynamics simulations can reveal the dynamic behavior of the ligand-receptor complex, providing a more nuanced understanding of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of a series of related steroid compounds, including this compound, with their biological activities. This can lead to the development of predictive models that can guide the design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Potential Computational Approaches:
| Technique | Application for this compound |
| Molecular Docking | Predict binding affinity and orientation in steroid receptors. |
| Molecular Dynamics | Simulate the dynamic interactions between the compound and its target. |
| QSAR | Correlate structural features with biological activity to guide new designs. |
| Pharmacophore Modeling | Identify the key chemical features required for biological activity. slideshare.net |
Potential for Derivatization and Scaffold Modification in Chemical Biology Research
The unique stereochemistry of this compound makes it an attractive scaffold for chemical biology applications. Derivatization of the core molecule can lead to the creation of powerful research tools and potentially new therapeutic agents.
One promising avenue is the synthesis of chemical probes. By attaching fluorescent tags, biotin (B1667282) labels, or photoaffinity labels to the this compound scaffold, researchers can create tools to visualize the subcellular localization of the compound, identify its binding partners, and study its mechanism of action in living cells.
Furthermore, the this compound structure can serve as a starting point for the development of novel compounds with tailored biological activities. beilstein-journals.org For example, modifications at various positions on the steroid backbone could be explored to enhance affinity for a specific receptor, block a particular metabolic pathway, or introduce entirely new functionalities. nih.gov The synthesis of spirocyclic derivatives at the C17 position, for instance, has been shown to yield compounds with diverse biological activities. beilstein-journals.org The exploration of such derivatives of this compound could lead to the discovery of new selective receptor modulators or enzyme inhibitors. nih.gov
Q & A
Q. How can experimental workflows minimize the confounding effects of this compound’s impurity status in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
